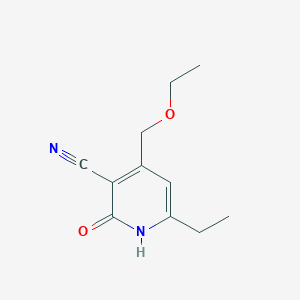
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile is a chemical compound belonging to the nicotinonitrile family It is characterized by its unique structure, which includes an ethoxymethyl group at the 4-position, an ethyl group at the 6-position, and a hydroxy group at the 2-position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method includes the alkylation of 2-hydroxy-nicotinonitrile with ethyl bromide in the presence of a base, followed by the introduction of the ethoxymethyl group through a reaction with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be integrated into the industrial process.
Chemical Reactions Analysis
Types of Reactions: 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 4-ethoxymethyl-6-ethyl-2-oxo-nicotinonitrile.
Reduction: Formation of 4-ethoxymethyl-6-ethyl-2-hydroxy-nicotinamidine.
Substitution: Formation of various substituted nicotinonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
- 2-Hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile
- 2-Ethoxy-4-(4-methylphenyl)-6-(2-naphthyl)nicotinonitrile
- 2-Methoxy-4-(4-methoxyphenyl)-6-(2-naphthyl)nicotinonitrile
Comparison: 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(ethoxymethyl)-6-ethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-3-9-5-8(7-15-4-2)10(6-12)11(14)13-9/h5H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
NBNZJGSYYCBLQP-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=O)N1)C#N)COCC |
Canonical SMILES |
CCC1=CC(=C(C(=O)N1)C#N)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)

![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)



![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)
![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)


